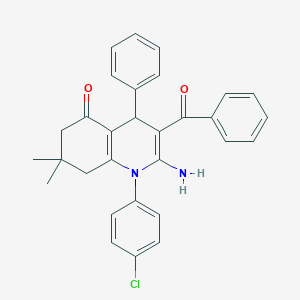
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of DNA synthesis, inhibition of topoisomerase II, and inhibition of protein kinase activity.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one. One of the directions is to further investigate its potential applications in drug delivery systems. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. It is also important to further investigate its mechanism of action and to explore its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a drug delivery system. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C30H27ClN2O2 |
Poids moléculaire |
483 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-30(2)17-23-26(24(34)18-30)25(19-9-5-3-6-10-19)27(28(35)20-11-7-4-8-12-20)29(32)33(23)22-15-13-21(31)14-16-22/h3-16,25H,17-18,32H2,1-2H3 |
Clé InChI |
HTAJOPGTGXYFOO-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)




